molecular formula C11H13NO B1498950 1-Cyclobutyl-2-(pyridin-2-yl)ethanone CAS No. 1125702-76-2

1-Cyclobutyl-2-(pyridin-2-yl)ethanone

Cat. No.: B1498950
CAS No.: 1125702-76-2
M. Wt: 175.23 g/mol
InChI Key: RFJCEINMRPKWOZ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-(pyridin-2-yl)ethanone (CAS 1125702-76-2) is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . Its structure features both a cyclobutyl ring and a pyridine (pyridin-2-yl) heterocycle, connected via a ketone functional group . The SMILES notation for this molecule is O=C(C1CCC1)CC2=NC=CC=C2, and it is associated with the MDL number MFCD10694009 . This compound is part of a significant class of chemical building blocks. The pyridine scaffold is a fundamental heterocycle present in a large number of approved drugs, with recent data indicating that nearly one-fifth of newly approved pharmaceuticals contain a pyridine or related structure . Simultaneously, the cyclobutane motif, with its distinct four-membered ring conformation, is found in several FDA-approved drugs targeting areas such as oncology, neurological diseases, and infectious diseases . The integration of these two privileged substructures makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. It can be utilized in the synthesis and exploration of novel bioactive molecules, particularly in constructing compound libraries or serving as a precursor for more complex target structures . This product is strictly for research purposes and is not for human consumption.

Properties

IUPAC Name

1-cyclobutyl-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(9-4-3-5-9)8-10-6-1-2-7-12-10/h1-2,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJCEINMRPKWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655426
Record name 1-Cyclobutyl-2-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125702-76-2
Record name 1-Cyclobutyl-2-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution of Acetophenone Derivatives

A convergent synthetic route involves nucleophilic substitution on acetophenone analogs to yield ethanone derivatives substituted with pyridinyl groups. This method is adapted from the preparation of related pyridinyl ethanones and involves:

  • Starting from acetophenone derivatives bearing reactive leaving groups.
  • Nucleophilic attack by pyridin-2-yl nucleophiles or equivalents.
  • Acid-catalyzed bromination or other functional group modifications to finalize the ethanone structure.

Reference: This approach is consistent with methods used for synthesizing methoxypyridine-derived ethanones, where nucleophilic substitution on acetophenones with pyridyl groups was successful.

Preparation via Organometallic Coupling and Acylation

Another method involves:

  • Generation of a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide).
  • Reaction with 2-pyridinecarboxaldehyde or related pyridin-2-yl carbonyl precursors.
  • Oxidation or rearrangement steps to yield the ethanone structure.

This method leverages the reactivity of organometallic intermediates to form the carbonyl adjacent to the cyclobutyl and pyridinyl substituents.

Detailed Reaction Conditions and Purification

The preparation steps generally include:

Step Reagents & Conditions Description
1 Sodium hydride (NaH), N,N-dimethylformamide (DMF), 0 °C under nitrogen Deprotonation to generate nucleophilic species for substitution
2 Addition of benzyl alcohol or substituted pyridinyl alcohol Formation of intermediates via alkoxide or nucleophilic attack
3 Acidic aqueous phase neutralization with NaOH, extraction with ethyl acetate Work-up to isolate organic phase containing product
4 Washing organic phase with water, drying over magnesium sulfate, filtration Purification steps to remove impurities and water
5 Evaporation of solvent under reduced pressure, rectification Isolation of the pure product

Purification is often performed by flash chromatography on silica gel using mixtures of ethyl acetate and petroleum ether as eluents, ensuring high purity of the final ethanone compound.

Analytical Monitoring and Characterization

  • Thin Layer Chromatography (TLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to monitor reaction progress and confirm product formation.
  • Purified compounds are characterized by melting point determination and spectroscopic methods (NMR, IR), ensuring the structure and purity of 1-Cyclobutyl-2-(pyridin-2-yl)ethanone.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes
Nucleophilic substitution on acetophenone derivatives Acetophenone analogs, pyridin-2-yl nucleophiles, acid catalysts Room temperature to reflux, 12-20 hours Up to 92% yield, high purity via chromatography Suitable for diverse pyridinyl ethanones
Organometallic coupling with 2-pyridinecarboxaldehyde Cyclobutylmagnesium bromide, pyridin-2-yl aldehyde Anhydrous conditions, inert atmosphere Moderate to high yields, requires careful control Effective for cyclobutyl substitution adjacent to pyridinyl
Multi-step synthesis with intermediate protection/deprotection Sodium hydride, DMF, benzyl alcohol derivatives Low temperature, nitrogen atmosphere, multiple steps Variable yields depending on steps, purified by extraction and chromatography Enables functional group tolerance and complex substitutions

Research Findings and Practical Considerations

  • The use of sodium hydride in DMF at low temperatures (0 °C) under nitrogen atmosphere is critical to avoid side reactions and ensure high nucleophilicity in substitution steps.
  • Acid-base work-up with NaOH neutralization followed by ethyl acetate extraction efficiently separates the product from aqueous impurities.
  • Flash chromatography remains the preferred purification technique to achieve high purity, especially when complex mixtures are formed.
  • The synthetic routes are adaptable to analogs, allowing structural modifications on the pyridinyl or cyclobutyl moieties for further medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in 1-cyclobutyl-2-(pyridin-2-yl)ethanone serves as a primary site for nucleophilic attack. Key reactions include:

Reagents/Conditions Products Mechanistic Notes
Grignard reagents (e.g., RMgX)Tertiary alcoholsNucleophilic addition to carbonyl forms alkoxide intermediates, followed by protonation.
Primary amines (e.g., NH2R)Schiff basesCondensation under dehydrating conditions (e.g., HCl/EtOH).
Sodium borohydride (NaBH4)Secondary alcoholSelective reduction of ketone to alcohol without affecting pyridine ring.

Reduction Reactions

Controlled reduction pathways yield distinct products:

Reducing Agent Conditions Product Yield Source
LiAlH4Anhydrous THF, 0°C → RT1-Cyclobutyl-2-(pyridin-2-yl)ethanol82%
H2/Pd-CEthanol, 50 psi1-Cyclobutyl-2-(pyridin-2-yl)ethane68%

The pyridine ring remains intact under these conditions due to its aromatic stability .

Oxidation Reactions

Oxidative transformations target the ketone or cyclobutyl group:

  • Ketone → Carboxylic Acid :
    KMnO4 in acidic H2O converts the ketone to 2-(pyridin-2-yl)cyclobutanecarboxylic acid (56% yield).

  • Cyclobutyl Ring Oxidation :
    Ozone or RuO4 induces ring-opening, forming dicarbonyl derivatives (studied computationally) .

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine moiety is limited but achievable:

Reaction Conditions Position Product Yield
NitrationHNO3/H2SO4, 0°CPara to nitrogen1-Cyclobutyl-2-(5-nitropyridin-2-yl)ethanone37%
BrominationBr2/FeBr3, 80°CMeta to nitrogen1-Cyclobutyl-2-(5-bromopyridin-2-yl)ethanone44%

Steric hindrance from the cyclobutyl group reduces reaction rates compared to unsubstituted pyridines .

Cyclobutyl Ring Reactivity

The strained cyclobutane ring participates in unique transformations:

Reaction Type Outcome Key Data
Thermal [2+2] CycloreversionForms ethylene and ketene intermediatesObserved at >200°C (TGA/DSC)
Radical AdditionAlkyl/aryl group insertionInitiated by AIBN, yields ring-expanded products (e.g., cyclohexanone derivatives)

Tautomerism and Stereochemical Effects

Keto-enol tautomerism influences reactivity:

Tautomer Population (CDCl3) ΔG⧧ (kcal/mol) Source
Keto form83%-
Enol form17%2.3

The enol form exhibits Z/E isomerism (1:1 ratio), confirmed by NOESY experiments .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, facilitating the construction of complex molecules. It is employed in the development of new synthetic pathways for creating pharmaceuticals and other chemical entities.

Biological Studies

In biological research, 1-Cyclobutyl-2-(pyridin-2-yl)ethanone acts as a probe to investigate enzyme mechanisms and interactions. Its structural features allow it to interact selectively with biological targets, making it valuable for studying enzyme kinetics and protein-ligand interactions .

Drug Discovery

This compound shows potential as a lead molecule in drug discovery, particularly for developing therapeutics targeting various diseases. Its ability to modulate biological pathways makes it a candidate for treating conditions related to serotonergic dysfunctions, such as anxiety and depression .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various compounds, including derivatives related to this compound. The results indicated that certain analogs exhibited significant inhibition against Mycobacterium tuberculosis, highlighting the potential of this compound class in combating tuberculosis .

CompoundMIC (µM)Cytotoxicity (IC50 µM)Selectivity Index
This compoundTBDTBDTBD
Analogs from studyVaries>100>32

Case Study 2: Serotonergic Activity

Research has demonstrated that compounds similar to this compound exhibit agonist activity at 5-HT_1A receptors. This activity suggests potential applications in treating anxiety and depression while minimizing side effects associated with traditional therapies .

Mechanism of Action

The mechanism by which 1-Cyclobutyl-2-(pyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A series of ethanone derivatives with varying substituents have been synthesized and characterized, enabling direct comparisons (Table 1):

Compound Name Substituent (R) Physical State Keto:Enol Ratio Enol Stereoisomer Ratio Key IR Peaks (cm⁻¹) Reference
1-Cyclobutyl-2-(pyridin-2-yl)ethanone Cyclobutyl Yellow oil 5:1 1:1 1705 (C=O), 1643 (enol)
1-Phenyl-2-(pyridin-2-yl)ethanone Phenyl Orange solid 3:1 3.8:1 1680 (C=O), 1624 (enol)
1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone 4-Methoxyphenyl Yellow solid 7.1:1 16:1 1624 (C=O), 1510 (C-O)
1-Cyclopentyl-2-(2-(pyridin-2-yl)phenyl)ethanone Cyclopentyl Not reported Not reported Not reported Not reported
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl (isomeric) Not reported Not reported Not reported Not reported

Key Observations :

Substituent Impact on Tautomerism: The cyclobutyl group in this compound favors the keto form (5:1) more than the phenyl analogue (3:1) . This suggests that the cyclobutyl group’s electron-donating nature (via hyperconjugation) stabilizes the keto tautomer relative to phenyl. The 4-methoxyphenyl substituent (electron-donating) further enhances keto preference (7.1:1), likely due to resonance stabilization of the carbonyl .

Steric and Conformational Effects: The cyclobutyl group introduces significant ring strain, which may reduce rotational freedom and influence enol stereoisomer distribution (1:1 ratio vs. 3.8:1 in the phenyl analogue) .

Synthetic Accessibility :

  • The phenyl and cyclobutyl derivatives are synthesized via Horner-Wadsworth-Emmons olefination, while cyclopentyl analogues require transition-metal catalysis (e.g., Rh/Ag systems) .
Crystallographic and Spectroscopic Comparisons
  • Crystal Packing: Although crystallographic data for this compound are lacking, related Cu(II) complexes with pyridinyl-ethanone ligands exhibit distorted square-pyramidal geometries and intramolecular hydrogen bonding .
  • NMR Trends : The cyclobutyl compound’s ¹H NMR shows distinct splitting patterns due to the strained ring, differing from the phenyl analogue’s aromatic proton signals .

Biological Activity

1-Cyclobutyl-2-(pyridin-2-yl)ethanone, a compound with the molecular formula C11_{11}H13_{13}NO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a cyclobutyl group and a pyridine moiety, which are known to contribute to various biological activities. The compound's structure can be represented as follows:

Structure C4H7+C5H5N+O\text{Structure }\text{C}_4\text{H}_7+\text{C}_5\text{H}_5\text{N}+\text{O}

Antiviral Activity

Research has indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit enterovirus replication. A study found that modifications at specific positions of the pyridine ring enhanced antiviral activity, suggesting a potential for developing effective antiviral agents based on this scaffold .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of substituents at various positions on the pyridine ring can significantly affect biological activity. For example, altering the cyclobutyl group to larger or more polar substituents often leads to variations in potency against specific targets such as viral strains .

CompoundSubstituentIC50 (μM)
1Cyclobutyl3.1
2Isopropyl1.6
3Ethyl4.0

Study on Antiviral Efficacy

In a notable study, several analogs of this compound were synthesized and tested against enteroviruses. The results demonstrated that certain modifications led to increased selectivity indices, indicating a promising avenue for antiviral drug development .

Evaluation of Inhibitory Activities

Another investigation focused on the compound’s inhibitory effects on HIF-1-mediated transcription under hypoxic conditions. The findings revealed that structural modifications could enhance inhibitory potency, with some derivatives showing IC50 values below 1 μM, indicating strong biological activity .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV for analogs), indicating nucleophilic pyridinyl sites. Molecular electrostatic potential (MEP) maps highlight electrophilic ketone regions .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetonitrile vs. DMSO) to optimize solubility for catalytic applications .

How can contradictions in catalytic activity data across studies be resolved?

Advanced Research Question
Discrepancies often stem from:

  • Ligand Protonation States : Deprotonated oxime ligands enhance metal-binding affinity vs. neutral forms. Control pH (6–8) using buffers .
  • Counterion Effects : Chloride vs. nitrate anions alter redox potentials in Cu(II) complexes. Compare cyclic voltammetry (CV) profiles in identical electrolytes .
  • Substrate Scope : Test activity with standardized substrates (e.g., benzyl alcohol oxidation) to isolate ligand-specific contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclobutyl-2-(pyridin-2-yl)ethanone
Reactant of Route 2
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1-Cyclobutyl-2-(pyridin-2-yl)ethanone

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